1-(1H-indole-6-carbonyl)azetidin-3-amine chemical properties
1-(1H-indole-6-carbonyl)azetidin-3-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Medicinal Chemistry Potential of 1-(1H-indole-6-carbonyl)azetidin-3-amine
Introduction
In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational design. The molecule 1-(1H-indole-6-carbonyl)azetidin-3-amine represents a compelling fusion of two such motifs: the versatile indole nucleus and the functionally rich azetidine ring. The indole scaffold is a ubiquitous feature in a vast array of natural products and pharmaceuticals, prized for its ability to engage in critical biological interactions like hydrogen bonding and π-π stacking.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]
Complementing the indole core is the azetidine ring, a four-membered nitrogen-containing heterocycle.[6] Despite its ring strain, the azetidine moiety is significantly more stable than its three-membered aziridine counterpart, offering a unique balance of conformational rigidity and chemical stability.[7][8] In medicinal chemistry, the incorporation of azetidine can enhance critical pharmacokinetic properties such as solubility and metabolic stability, and its three-dimensional structure provides a precise vector for substituent placement.[9][10][11]
This technical guide provides a comprehensive analysis of the chemical properties, synthetic strategies, and potential therapeutic applications of 1-(1H-indole-6-carbonyl)azetidin-3-amine. As a novel chemical entity, this document synthesizes data from related structures and established chemical principles to offer a predictive yet robust profile for researchers, scientists, and drug development professionals.
PART 1: Molecular Structure and Physicochemical Profile
The structure of 1-(1H-indole-6-carbonyl)azetidin-3-amine combines a planar indole ring system with a strained, non-planar azetidine ring, linked by a stable amide bond. The primary amine at the 3-position of the azetidine ring serves as a key functional handle for further chemical modification.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the title compound, which are crucial for assessing its drug-like potential.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₃N₃O | Provides the elemental composition. |
| Molecular Weight | 215.25 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |
| Topological Polar Surface Area (TPSA) | 74.8 Ų | Suggests good potential for cell membrane permeability. |
| logP (Octanol/Water Partition Coeff.) | 1.3 - 1.8 | Indicates a balance between solubility and lipid permeability. |
| Hydrogen Bond Donors | 2 (Indole N-H, Amine N-H₂) | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Amine N, Indole N) | Important for molecular recognition and aqueous solubility. |
| pKa (Most Basic) | ~8.5 - 9.0 (Azetidine Amine) | The primary amine will be protonated at physiological pH, influencing solubility and target interactions. |
| pKa (Most Acidic) | ~17.0 (Indole N-H) | The indole N-H is weakly acidic and can act as a hydrogen bond donor. |
PART 2: Synthetic Strategy and Characterization
Retrosynthetic Analysis
The most direct approach involves the formation of the amide bond between 1H-indole-6-carboxylic acid and a suitably protected azetidin-3-amine. A common and effective protecting group for the azetidine amine is the tert-butoxycarbonyl (Boc) group, which can be removed under acidic conditions.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available precursors.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of tert-butyl (1-(1H-indole-6-carbonyl)azetidin-3-yl)carbamate
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To a solution of 1H-indole-6-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
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Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of tert-butyl azetidin-3-ylcarbamate (1.05 eq) in DMF to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the protected product.
Step 2: Synthesis of 1-(1H-indole-6-carbonyl)azetidin-3-amine (Final Product)
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Dissolve the purified tert-butyl (1-(1H-indole-6-carbonyl)azetidin-3-yl)carbamate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (0.1 M).
-
Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Re-dissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether, or neutralize with a base (e.g., NaHCO₃) and extract into an organic solvent for the free base.
-
Filter the resulting solid or purify via chromatography to obtain the final product, likely as a TFA or HCl salt depending on the workup.
Predicted Spectral Characterization
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¹H NMR: Expected signals would include aromatic protons from the indole ring (approx. 6.5-8.0 ppm), with a characteristic singlet for the C2-H. The azetidine ring protons would appear as multiplets in the 3.5-4.5 ppm region. The indole N-H would be a broad singlet (>10 ppm), and the primary amine protons would also likely be a broad singlet.
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¹³C NMR: Aromatic carbons of the indole would resonate between 100-140 ppm. The amide carbonyl carbon would be expected around 165-170 ppm. The carbons of the azetidine ring would appear in the 40-60 ppm range.
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Mass Spectrometry (ESI-MS): The primary ion observed in positive mode would be the [M+H]⁺ ion at m/z 216.11. Common fragmentation patterns could involve the loss of the azetidine ring or cleavage of the amide bond.[12]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine and indole (3200-3400 cm⁻¹), and a strong C=O stretch for the amide carbonyl (1630-1660 cm⁻¹).
PART 3: Reactivity and Potential Biological Activity
Chemical Reactivity
The molecule possesses two primary reactive sites:
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Azetidin-3-amine: The primary amine is nucleophilic and can be readily functionalized via acylation, alkylation, reductive amination, or arylation. This provides a straightforward handle for structure-activity relationship (SAR) studies to explore the chemical space around this part of the molecule.
-
Indole Ring: The indole nucleus is susceptible to electrophilic aromatic substitution. The reactivity at different positions (e.g., C3, C2, C4, C7) allows for further diversification of the core scaffold.
The amide bond is generally stable but can be cleaved under harsh hydrolytic conditions (strong acid or base with heating).
Inferred Biological Activity and Therapeutic Targets
The biological profile of 1-(1H-indole-6-carbonyl)azetidin-3-amine can be inferred from the activities of its constituent scaffolds. Indole-carboxamide derivatives are known to target a range of proteins involved in critical disease pathways.[3][13]
-
Oncology: Many indole derivatives exhibit anticancer activity by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[14][15] The title compound could act as a scaffold for developing novel kinase inhibitors.
-
Inflammation: Indole-6-carboxamides have been investigated as antagonists of peptidoleukotriene receptors, suggesting potential applications in inflammatory diseases like asthma.[16]
-
Infectious Diseases: The indole core is found in compounds with antibacterial and antifungal properties.[2] The ability to functionalize the azetidine amine could be leveraged to optimize activity against microbial targets.
The azetidine moiety is expected to confer favorable pharmacokinetic properties, potentially improving metabolic stability and aqueous solubility compared to more lipophilic, flexible linkers.[9][17]
Hypothetical Mechanism of Action: Kinase Inhibition
Based on related indole derivatives, a plausible mechanism of action in an oncological context is the inhibition of a receptor tyrosine kinase (RTK) signaling pathway. The indole N-H and amide carbonyl can act as a "hinge-binding" motif, a common interaction pattern for kinase inhibitors.
Caption: Potential mechanism of action via RTK inhibition.
Experimental Protocol: In Vitro Kinase Assay
To validate the hypothesized anticancer activity, an in vitro kinase inhibition assay could be performed.
-
Objective: To determine the IC₅₀ value of the compound against a target kinase (e.g., VEGFR-2).
-
Materials: Recombinant human VEGFR-2 kinase, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. Incubate at 30 °C for 60 minutes. d. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. e. Run controls (no enzyme, no compound). f. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion
1-(1H-indole-6-carbonyl)azetidin-3-amine is a promising molecular scaffold that marries the rich pharmacological heritage of the indole ring with the advantageous physicochemical properties of the azetidine moiety. While direct experimental data is pending, this in-depth analysis based on established chemical principles and data from analogous structures predicts that the compound possesses favorable drug-like properties. Its proposed synthesis is straightforward, and its structure suggests potential therapeutic applications in oncology, inflammation, and infectious diseases. The primary amine on the azetidine ring provides a versatile point for chemical modification, making this compound an excellent starting point for lead optimization campaigns. Further synthesis and biological evaluation are warranted to fully explore the therapeutic potential of this intriguing molecular architecture.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
- Understanding Aze Medications: The Role of Azetidine Derivatives. (2025, December 30).
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
- Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives.
- New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evalu
- Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020, May 12). PMC.
- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc.
- Azetidines. Enamine.
- Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. (2025, August 11). International Journal of Environmental Sciences.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI.
- Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. PubMed.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Journal of the Indian Chemical Society.
- Study of Mass Spectra of Some Indole Deriv
- 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theaspd.com [theaspd.com]
- 5. jbarbiomed.com [jbarbiomed.com]
- 6. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 9. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Azetidines - Enamine [enamine.net]
- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
